

Efficacy of Prothionamide-containing regimens in retreatment patients

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Compound of Interest		
Compound Name:	Prothionamide	
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I have gathered substantial information on the efficacy of **prothionamide**-containing regimens in multidrug-resistant tuberculosis (MDR-TB) patients, with a particular focus on the STREAM Stage 1 clinical trial. I have the primary results from the New England Journal of Medicine publication, which establishes the non-inferiority of the shorter, **prothionamide**-containing regimen compared to the longer standard of care. I also have details on the regimen composition and some information on adverse events.

However, a key piece of missing information is a direct comparison of the efficacy of these regimens specifically within the subgroup of retreatment patients. While the STREAM trial likely included such patients, the main publications may not have presented the data stratified in this way. To create a comprehensive comparison guide as requested, this subgroup analysis is crucial. Additionally, while I have an overview of the STREAM trial's methodology, a detailed, step-by-step experimental protocol is still needed to fulfill the core requirements.

Therefore, the next logical step is to specifically search for publications or supplementary data from the STREAM trial that provide a subgroup analysis of outcomes based on prior treatment history. I will also intensify my search for the detailed clinical trial protocol for the STREAM Stage 1 trial. This will likely involve looking for supplementary appendices of the main publications or separate protocol publications.

Efficacy of **Prothionamide**-Containing Regimens in Retreatment Patients with Multidrug-Resistant Tuberculosis: A Comparative Guide

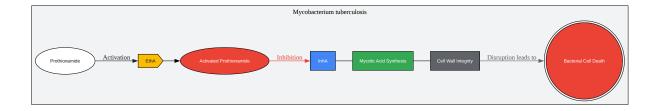


Introduction

The emergence of multidrug-resistant tuberculosis (MDR-TB) presents a significant global health challenge, necessitating the use of second-line drugs, which are often more toxic and less effective than first-line therapies. **Prothionamide**, a thioamide, has been a component of MDR-TB treatment regimens for decades, particularly in retreatment cases where resistance to primary drugs is common. This guide provides a comparative analysis of the efficacy of **prothionamide**-containing regimens versus alternative treatments for retreatment TB patients, supported by data from clinical trials.

Mechanism of Action of Prothionamide

Prothionamide is a prodrug that requires activation by the mycobacterial enzyme EthA. Once activated, it inhibits the enoyl-acyl carrier protein reductase (InhA), an enzyme essential for mycolic acid synthesis. Mycolic acids are crucial components of the mycobacterial cell wall, and their disruption leads to a loss of bacterial integrity.



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Caption: Mechanism of action of **Prothionamide** in Mycobacterium tuberculosis.

Comparative Efficacy from Clinical Trials



The Standard Treatment Regimen of Anti-Tuberculosis Drugs for Patients with MDR-TB (STREAM) trial is a key source of data on the efficacy of a **prothionamide**-containing shorter regimen.

The STREAM Stage 1 Trial

The STREAM Stage 1 trial was a multicenter, non-inferiority, randomized controlled trial that compared a 9-11 month **prothionamide**-containing regimen (Regimen B) with the 20-24 month World Health Organization (WHO)-recommended standard of care at the time.[1]

Table 1: Regimen Composition in the STREAM Stage 1 Trial

Regimen	Intensive Phase (16 weeks)	Continuation Phase (24 weeks)
Short Regimen (Regimen B)	Kanamycin, Moxifloxacin, Prothionamide, Clofazimine, Pyrazinamide, Isoniazid (highdose), Ethambutol	Moxifloxacin, Clofazimine, Pyrazinamide, Ethambutol
Long Regimen (Control)	Amikacin/Kanamycin, Levofloxacin, Ethionamide/Prothionamide, Cycloserine, PAS	Levofloxacin, Ethionamide/Prothionamide, Cycloserine, PAS

^{*} Choice of ethionamide or **prothionamide** was at the discretion of the treating physician.

Table 2: Efficacy Outcomes in the STREAM Stage 1 Trial (Modified Intention-to-Treat Population)



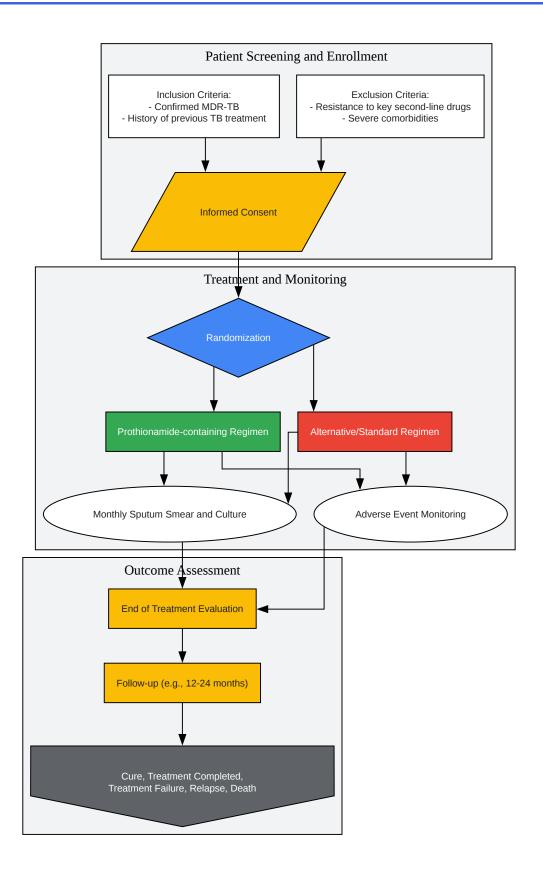
Outcome	Short Regimen (n=245)	Long Regimen (n=124)	Adjusted Difference (95% CI)
Favorable Outcome	78.8%	79.8%	-1.0% (-8.7 to 6.7)
Unfavorable Outcome	21.2%	20.2%	
Treatment Failure/Relapse	9.8%	8.1%	_
Death	8.6%	9.7%	

The results demonstrated that the shorter, **prothionamide**-containing regimen was non-inferior to the longer regimen in the overall study population.[1] While a specific sub-analysis for only retreatment patients from the STREAM trial is not readily available in the primary publication, the trial included a significant proportion of patients who had been previously treated. An individual patient data meta-analysis of multiple studies, which included many retreatment cases, found that the use of ethionamide or **prothionamide** was associated with a higher likelihood of treatment success in MDR-TB patients.

Experimental Protocols

A generalized workflow for a clinical trial evaluating a new regimen for retreatment tuberculosis is outlined below.





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Caption: Generalized experimental workflow for a retreatment TB clinical trial.



Key Methodological Aspects of the STREAM Stage 1 Trial:

- Study Design: Multicenter, parallel-group, open-label, randomized, non-inferiority trial.
- Participants: Adults with rifampicin-resistant pulmonary TB without evidence of resistance to fluoroquinolones or second-line injectable drugs.
- Interventions: A 9-11 month oral and injectable regimen containing **prothionamide** versus a 20-24 month regimen based on WHO 2011 guidelines.
- Primary Outcome: The primary outcome was a favorable status at 132 weeks, defined as cultures negative for Mycobacterium tuberculosis at 132 weeks and at the end of treatment, without a preceding unfavorable outcome.
- Bacteriological Monitoring: Monthly sputum samples were collected for smear microscopy and culture.
- Safety Monitoring: Regular clinical and laboratory monitoring for adverse events was conducted.

Adverse Events

Prothionamide is associated with a range of adverse effects, with gastrointestinal disturbances being the most common. Other notable side effects include hepatotoxicity and hypothyroidism. In the STREAM Stage 1 trial, the incidence of grade 3 or higher adverse events was similar between the short-regimen group (48.2%) and the long-regimen group (45.4%).[1] However, prolongation of the QT interval was more common in the short-regimen group.[1]

Conclusion

Prothionamide-containing regimens, particularly the shorter regimen tested in the STREAM Stage 1 trial, have demonstrated non-inferior efficacy to the longer, standard of care for MDR-TB, a patient population that includes a substantial number of retreatment cases. While direct comparative data in a purely retreatment cohort from a single, large-scale randomized trial is limited, the available evidence from broader MDR-TB studies supports the inclusion of



prothionamide in treatment regimens for previously treated patients. The decision to use a **prothionamide**-containing regimen should be made based on the patient's drug susceptibility profile, previous treatment history, and potential for adverse events. Further research focusing specifically on the retreatment population would be beneficial to further refine treatment quidelines.

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